5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride
Overview
Description
5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxadiazole ring, and a furan ring attached to a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Furan Ring: The furan ring can be introduced through various methods, including the reaction of furans with electrophiles.
Sulfonylation: The final step involves the sulfonylation of the furan ring with chlorosulfonic acid or similar reagents to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Cycloaddition Reactions: The cyclopropyl and oxadiazole rings can participate in cycloaddition reactions, expanding the compound’s utility in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Transition metal catalysts such as palladium or copper may be used in cycloaddition reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-thiophenesulfonyl chloride
- 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-pyridinesulfonyl chloride
Uniqueness
Compared to similar compounds, 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This can influence its reactivity and the types of interactions it can participate in, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c10-17(13,14)7-4-3-6(15-7)9-12-11-8(16-9)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNQWUGGVALTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC=C(O3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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